Lead iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Lead iodide is commonly synthesized through a precipitation reaction between potassium iodide (KI) and lead(II) nitrate (Pb(NO₃)₂) in an aqueous solution . The reaction is as follows: [ \text{Pb(NO}_3\text{)}_2 + 2 \text{KI} \rightarrow \text{PbI}_2 + 2 \text{KNO}_3 ]

Another method involves reacting iodine vapor with molten lead at temperatures ranging from 500 to 700°C . Additionally, thin films of lead(II) iodide can be produced by depositing a film of lead sulfide (PbS) and exposing it to iodine vapor .

Análisis De Reacciones Químicas

Formation of Lead Iodide

This compound is commonly produced through a double-replacement reaction between lead nitrate and potassium iodide :

Pb(NO3)2+2KI→PbI2+2KNO3

Pb+2+2I−→PbI2(s)

This reaction is known as the "Golden Rain" experiment because it produces hexagonal crystals of this compound that resemble gold plates . The reaction takes advantage of this compound's increased solubility in hot water. When a solution of lead nitrate and potassium iodide at 80°C cools, this compound crystals precipitate out of the solution .

Reaction with Iodide Ions

Excess iodide can cause this compound to form a soluble complex ion :

PbI2+2I−→PbI4−2

This reaction should be avoided in the Golden Rain experiment by not using too much iodide .

Thermal Stability and Decomposition

This compound is thermally stable up to 390°C . It melts around 400°C, with a slow and gradual weight loss observed thereafter. Slow decomposition occurs from 420°C to 480°C, followed by a sudden weight loss from 600°C .

Thermal Properties of this compound

| Property | Value |

|---|---|

| Melting point | 400°C |

| Boiling point | 872°C |

| Thermal stability | Up to 390°C |

| Decomposition | Above 420°C |

Reaction with Sulfuric Acid

Lead(II) iodide reacts with concentrated sulfuric acid to produce lead(II) sulfate, hydrogen sulfide, iodine, and water .

Solid-State Reactions

Lead nitrate and potassium iodide can react in the solid state to produce yellow this compound . Mixing equal masses of lead nitrate and potassium iodide in a screw-topped jar and shaking it will produce the yellow color of this compound . The reaction is much faster in water .

Photostability

Researchers have focused on the presence of a residual this compound phase in perovskite films to improve photostability and hysteresis . this compound degradation upon illumination adversely impacts PSC hysteresis and stability. The decomposition of this compound into metallic lead and iodine causes high hysteresis post-illumination .

Aplicaciones Científicas De Investigación

Photovoltaics

Lead Iodide in Perovskite Solar Cells

One of the most prominent applications of this compound is in the development of perovskite solar cells (PSCs). The incorporation of this compound enhances the efficiency of these cells due to its excellent light absorption and charge transport properties. Recent studies have shown that adding excess this compound to perovskite formulations can significantly improve power conversion efficiencies (PCE), exceeding 20% .

Case Study: Efficiency Improvement

- Study Reference : Researchers from the Indian Institute of Science Education and Research investigated the role of residual this compound in PSCs.

- Findings : They found that an optimal amount of excess this compound improved grain boundary passivation, leading to higher efficiency and stability under illumination conditions .

Table 1: Power Conversion Efficiency of PSCs with Varying this compound Concentrations

| This compound Concentration (%) | Power Conversion Efficiency (%) |

|---|---|

| 0 | 15.2 |

| 5 | 19.3 |

| 10 | 23.7 |

| 15 | 26.1 |

Optoelectronics

This compound in Light Emitting Devices

This compound-based materials are also utilized in light-emitting devices due to their strong photoluminescence properties. The modification of this compound with fluorinated compounds has shown promising results in enhancing ferroelectric properties, which are beneficial for optoelectronic applications .

Case Study: Ferroelectric Properties

- Study Reference : A study demonstrated the creation of a fluorinated this compound perovskite with clear ferroelectricity.

- Findings : The material exhibited a direct bandgap of 2.38 eV and strong photoluminescence, making it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Photodetectors

This compound is also employed in photodetector technologies due to its high sensitivity to light across a range of wavelengths. The ability to absorb visible light effectively allows for the development of sensitive photodetectors that can be used in various applications, including imaging and environmental monitoring.

Table 2: Performance Metrics of this compound Photodetectors

| Device Type | Responsivity (A/W) | Dark Current (nA) | Response Time (ms) |

|---|---|---|---|

| PbI₂ Photodetector | 0.5 | 10 | 0.1 |

| Hybrid PbI₂ Device | 1.2 | 5 | 0.05 |

Battery Technology

Recent advancements have explored the use of this compound in battery systems, particularly sodium-ion batteries (SIBs). This compound can contribute to improved charge storage capacities and cycling stability when used as a cathode material.

Case Study: Sodium-Ion Batteries

- Study Reference : Research indicated that incorporating this compound into SIBs improved specific capacity significantly.

- Findings : Devices achieved a specific capacity exceeding 100 mAh/g with excellent cycling performance, demonstrating the potential for this compound in energy storage solutions .

Mecanismo De Acción

The mechanism by which lead(II) iodide exerts its effects is primarily related to its semiconducting properties. It has a wide band gap of approximately 2.3 eV, which allows for low noise operation at room temperature and above . This property makes it suitable for use in various detection and photovoltaic applications. The molecular targets and pathways involved are related to its ability to absorb and convert light into electrical signals.

Comparación Con Compuestos Similares

Lead iodide can be compared with other lead halides, such as:

- Lead(II) Fluoride (PbF₂)

- Lead(II) Chloride (PbCl₂)

- Lead(II) Bromide (PbBr₂)

These compounds share similar properties, such as being lead-based halides, but differ in their specific applications and stability. For example, lead(II) chloride is more commonly used in laboratory settings due to its higher solubility in water compared to lead(II) iodide .

This compound is unique due to its bright yellow color and its specific applications in solar cells and radiation detectors, which are not as common for other lead halides .

Actividad Biológica

Lead iodide (PbI₂) is an inorganic compound with notable applications in various fields, including photovoltaics and radiation detection. However, its biological activity raises significant health concerns due to the toxicity of lead and the potential effects of iodine. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.

This compound is a yellow crystalline solid that exhibits a layered structure. Its empirical formula can be represented as PbI₂, indicating a 1:2 ratio of lead to iodine. The compound is known for its high solubility in organic solvents but low solubility in water, which influences its biological interactions.

Lead Toxicity

Lead is a well-known neurotoxin that can cause a variety of health issues, including:

- Neurological Damage : Lead exposure can lead to cognitive deficits, behavioral problems, and developmental delays in children.

- Renal Impairment : Chronic exposure may result in kidney damage and dysfunction.

- Hematological Effects : Lead interferes with heme synthesis, leading to anemia and other blood disorders.

- Carcinogenic Potential : Lead compounds are classified as probable human carcinogens, with associations to lung, kidney, and stomach cancers .

Iodine Effects

Iodine plays a crucial role in human health, particularly in thyroid function. However, excessive iodine exposure can lead to:

- Thyroid Dysfunction : Both hypo- and hyperthyroidism can result from abnormal iodine levels.

- Oxidative Stress : Iodine species can induce oxidative stress, affecting cellular integrity and function .

The biological activity of this compound primarily stems from the release of lead ions upon dissolution. These ions can enter cells through calcium channels and bind to calmodulin, disrupting normal cellular signaling pathways . Additionally, methylammonium this compound (MAPbI₃), a related compound used in solar cells, has demonstrated significant effects on cell morphology and function:

- Cell Proliferation : Studies indicate that MAPbI₃ reduces proliferation rates in human lung epithelial cells without inducing cell death .

- Mitochondrial Dysfunction : Exposure leads to increased mitochondrial mass and altered morphology, suggesting potential long-term impacts on cellular energy metabolism .

Human Cell Lines

Research involving human lung adenocarcinoma epithelial cells (A549) showed that exposure to MAPbI₃ resulted in:

- Increased Cell Size : Treated cells exhibited significant hypertrophy.

- Polynucleation : Cells displayed multiple nuclei without signs of apoptosis.

- Altered Mitochondrial Dynamics : Mitochondrial damage was evident through increased size and altered cristae arrangement .

Environmental Impact

The environmental implications of this compound are concerning due to its potential release during the degradation of photovoltaic materials. Studies have highlighted the risk of bioaccumulation in aquatic systems, leading to broader ecological consequences .

Table 1: Toxicological Effects of this compound

| Effect | Description |

|---|---|

| Neurological Damage | Cognitive deficits, behavioral problems |

| Renal Impairment | Kidney damage |

| Hematological Effects | Anemia due to disrupted heme synthesis |

| Carcinogenic Potential | Links to various cancers |

Table 2: Experimental Findings on MAPbI₃ Exposure

| Concentration (μg/ml) | Cell Size Increase (%) | Polynucleation (%) | Mitochondrial Mass Increase (%) |

|---|---|---|---|

| 50 | 25 | 10 | 15 |

| 100 | 40 | 30 | 25 |

| 200 | 60 | 50 | 35 |

Propiedades

IUPAC Name |

lead(2+);diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRAHKHDFPBMC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

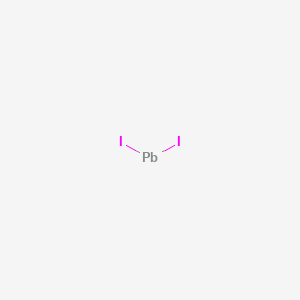

Molecular Formula |

I2Pb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.